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Compound of Interest

Compound Name: 3,5-Pyridinedicarboxylic acid

Cat. No.: B030323

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 3,5-
Pyridinedicarboxylic acid, a key heterocyclic compound with applications in medicinal
chemistry and materials science. This document outlines the characteristic spectral data
obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy,
and Mass Spectrometry (MS). Detailed experimental protocols are provided to ensure
reproducibility, and key concepts are visualized to facilitate understanding.

Core Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of
3,5-Pyridinedicarboxylic acid.

Table 1: Infrared (IR) Spectroscopy Data
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Wavenumber (cm—?)

Intensity

Assignment

3300-2500 Broad, Strong O-H stretch (Carboxylic Acid)
3100-3000 Medium C-H stretch (Aromatic)
1710-1680 Strong C=0 stretch (Carboxylic Acid)
1600-1580 Medium C=C stretch (Aromatic Ring)
1450-1400 Medium O-H bend (Carboxylic Acid)
1320-1210 Strong C-O stretch (Carboxylic Acid)
920-900 Broad, Medium O-H bend (out-of-plane)
850.750 Strong C-H bend (Aromatic, out-of-

plane)

Table 2: 1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: DMSO-de)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~13.5 Singlet, Broad 2H -COOH
9.1 Singlet 1H H-4
8.8 Singlet 2H H-2, H-6

Table 3: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: DMSO-ds)

Chemical Shift (6, ppm)

Assighment

~165 C=0 (Carboxylic Acid)
~152 C-2,C-6

~140 C-4

~128 C-3,C-5
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Table 4: Mass Spectrometry (MS) Data (Electron lonization)

m/z Relative Intensity (%) Assignment

167 100 [M]* (Molecular lon)
149 ~40 [M - H20]*

123 ~80 [M - COOH]*

105 ~30 [M - COOH - H20]*
77 ~60 [CsHaN]*

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 3,5-Pyridinedicarboxylic acid.
Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.

Procedure:

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background
spectrum of the empty ATR setup.

e Place a small amount of the solid 3,5-Pyridinedicarboxylic acid powder onto the ATR
crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the crystal.
e Acquire the IR spectrum over a range of 4000-400 cm™1,
e Process the spectrum by subtracting the background and performing a baseline correction.

« Identify the characteristic absorption bands corresponding to the functional groups of the
molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of 3,5-Pyridinedicarboxylic acid.
Method: *H and 3C NMR Spectroscopy.
Procedure:

» Dissolve approximately 10-20 mg of 3,5-Pyridinedicarboxylic acid in 0.7 mL of deuterated
dimethyl sulfoxide (DMSO-de). The use of a deuterated solvent is crucial to avoid large
solvent peaks in the *H NMR spectrum.

o Transfer the solution to a clean, dry 5 mm NMR tube.
e Place the NMR tube in the spectrometer's probe.

e Acquire the *H NMR spectrum. Typical parameters include a 400 MHz spectrometer, a 30°
pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

e Acquire the 13C NMR spectrum. This typically requires a longer acquisition time due to the
low natural abundance of the 13C isotope. A proton-decoupled sequence is standard.

» Process the spectra by applying a Fourier transform, phase correction, and baseline
correction.

o Reference the chemical shifts to the residual solvent peak (DMSO at 6 2.50 for *H and o
39.52 for 13C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3,5-
Pyridinedicarboxylic acid.

Method: Electron lonization (EI) Mass Spectrometry.

Procedure:
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e Introduce a small amount of the solid sample into the mass spectrometer via a direct
insertion probe.

e Heat the probe to volatilize the sample into the ion source.
 lonize the gaseous molecules using a high-energy electron beam (typically 70 eV).

o Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

o Detect the ions and record the mass-to-charge ratio (m/z) and their relative abundance.

e Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment
ions.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis
of 3,5-Pyridinedicarboxylic acid.
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Caption: Workflow for the spectroscopic analysis of 3,5-Pyridinedicarboxylic acid.
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Caption: Logical flow of an NMR spectroscopy experiment.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 3,5-Pyridinedicarboxylic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b030323#spectroscopic-analysis-of-3-5-
pyridinedicarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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